(E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
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Overview
Description
(E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one typically involves the following steps:
Formation of the Enone Moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Aromatic Substitution:
Coupling Reaction: The final step involves coupling the enone moiety with the substituted aniline and furan rings under suitable conditions, such as using a base in an organic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloro-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
- (E)-3-(4-fluoro-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
- (E)-3-(4-iodo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
Uniqueness
The uniqueness of (E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity, binding properties, and overall biological activity. The presence of the bromo group, for example, can affect the compound’s ability to participate in certain types of chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-8-13(5-6-14(10)17)18-11(2)9-15(19)16-7-4-12(3)20-16/h4-9,18H,1-3H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGHFPMDYXPCNN-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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